molecular formula C9H18N2 B3241838 8-Methyl-6,9-diazaspiro[4.5]decane CAS No. 1486802-24-7

8-Methyl-6,9-diazaspiro[4.5]decane

Cat. No.: B3241838
CAS No.: 1486802-24-7
M. Wt: 154.25
InChI Key: LWYOOVDJHYJCFH-UHFFFAOYSA-N
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Description

8-Methyl-6,9-diazaspiro[4.5]decane, also known in research circles by its systematic name (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, is a sophisticated spirocyclic diketopiperazine (DKP) scaffold of significant interest in medicinal chemistry . Its unique structure consists of a piperazine-2,5-dione ring fused via a spiro junction to a five-membered carbocyclic ring, introducing conformational rigidity that is highly valuable for designing novel bioactive compounds . This spirocyclic framework is increasingly utilized in drug discovery to decrease conformational entropy upon binding to a protein target, thereby potentially enhancing ligand affinity and selectivity . This compound serves as a key structural motif in diverse research areas. One primary application is in the design and synthesis of novel antifungal agents. Diazaspiro[4.5]decane derivatives have been investigated as potential chitin synthase inhibitors, targeting a unique and essential component of the fungal cell wall, which is absent in humans, offering a promising strategy for combating invasive fungal infections . Furthermore, closely related structural analogs, specifically 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, have demonstrated remarkable anticonvulsant profiles in preclinical models, showing potent activity in seizure prevention assays such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock seizure (MES) screens . The intrinsic properties of the diazaspiro[4.5]decane core, including its ability to mimic peptide pharmacophores and its resistance to proteolysis, make it a privileged structure for developing new therapeutic leads in neuroscience and other fields . This product is intended for research purposes by qualified laboratory personnel. It is offered "as-is" and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-6,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-8-6-11-9(7-10-8)4-2-3-5-9/h8,10-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYOOVDJHYJCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2(CCCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Spirocyclic Systems in Organic Chemistry

Spirocyclic compounds are a class of organic molecules characterized by a unique structural feature: two rings connected by a single common atom, known as the spiro atom. wikipedia.org This arrangement imparts a distinct three-dimensional geometry, a departure from the often-planar structures of many aromatic systems. The inherent rigidity and three-dimensionality of spirocyclic frameworks are of great interest in drug discovery and materials science. walshmedicalmedia.comtandfonline.com

The fixed spatial arrangement of substituents on a spirocyclic core allows for more precise interactions with the three-dimensional binding sites of biological targets, such as proteins and enzymes. researchgate.netnih.gov This can lead to improved selectivity and efficacy of drug candidates. researchgate.net Many natural products possess spirocyclic motifs, which have evolved to interact with biological systems, further highlighting their potential in pharmaceutical development. walshmedicalmedia.comtandfonline.com While historically considered challenging to synthesize due to the presence of a quaternary carbon at the spiro center, advancements in synthetic methodologies are making these complex structures more accessible to researchers. tandfonline.com

An Overview of Diazaspiro 4.5 Decane Core Structures

Within the broader class of spirocycles, diazaspiro[4.5]decanes are heterocyclic compounds that incorporate two nitrogen atoms into the spirocyclic framework, which consists of a five-membered ring and a six-membered ring sharing a common carbon atom. The placement of the nitrogen atoms within the rings gives rise to various isomers, such as 1,4-diazaspiro[4.5]decane, 2,7-diazaspiro[4.5]decane, and 2,8-diazaspiro[4.5]decane, each offering a unique scaffold for chemical modification. nih.govresearchgate.net

These diazaspiro frameworks are considered "privileged structures" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple biological targets, thus serving as a rich source for the development of new drugs. The historical development of diazaspiro compounds has been driven by the recognition of their potential to enhance molecular diversity and improve the properties of drug-like molecules. Researchers have focused on developing efficient and modular synthetic routes to access a wide array of diazaspiro[4.5]decane derivatives for biological screening. researchgate.net

The Historical Context of 8 Methyl 6,9 Diazaspiro 4.5 Decane Research and Alaptide

Strategies for Diazaspiro[4.5]decane Core Construction

The formation of the 6,9-diazaspiro[4.5]decane core typically involves the construction of a hydantoin (B18101) ring (imidazolidine-2,4-dione) spiro-fused to a piperidine (B6355638) ring, followed by reduction. The key starting material for the synthesis of this compound-7,10-dione, the precursor to the target compound, is 1-methyl-4-piperidone (B142233).

Cyclization Reactions in Spirocycle Formation

The fundamental approach to building the diazaspiro[4.5]decane framework is through cyclization reactions that form the hydantoin ring. This is a common strategy in the synthesis of spiro-heterocycles.

Strecker Synthesis Approaches

The Strecker synthesis is a well-established method for the preparation of α-amino acids and their derivatives. wikipedia.orgmasterorganicchemistry.com In the context of this compound, a modified Strecker reaction using 1-methyl-4-piperidone as the ketone component, along with a cyanide source (like potassium cyanide) and an ammonium (B1175870) salt (such as ammonium carbonate), would lead to the formation of an α-aminonitrile intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis and cyclization of this intermediate would yield the desired spirohydantoin, this compound-7,10-dione. sigmaaldrich.com The general mechanism involves the initial formation of an imine from the ketone and ammonia, followed by the nucleophilic addition of cyanide. wikipedia.orgmasterorganicchemistry.com

Bucherer-Berg Reaction Pathways

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, potassium cyanide, and ammonium carbonate. nih.govwikipedia.orgorganic-chemistry.org This multicomponent reaction is highly efficient for the preparation of 5,5-disubstituted hydantoins. nih.govencyclopedia.pub For the synthesis of this compound-7,10-dione, 1-methyl-4-piperidone serves as the ketone substrate. The reaction proceeds through the in-situ formation of a cyanohydrin, which then reacts with ammonium carbonate to form the hydantoin ring. wikipedia.org The reaction is typically carried out in a suitable solvent such as aqueous ethanol (B145695) at elevated temperatures. encyclopedia.pub The use of acetamide (B32628) or formamide (B127407) as a solvent has been recommended for challenging cases. nih.govencyclopedia.pub

The resulting this compound-7,10-dione can then be reduced to the target compound, this compound. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4).

Enantioselective Synthesis of Chiral this compound Stereoisomers

The development of enantioselective methods for the synthesis of chiral spiro compounds is a significant area of research. mdpi.com As this compound possesses a chiral center at the spiro-carbon, the synthesis of its individual enantiomers is of great interest.

Asymmetric Strecker reactions have been developed using chiral auxiliaries or catalysts to produce enantiomerically enriched α-amino acids. wikipedia.org In principle, a similar strategy could be applied to the synthesis of chiral this compound-7,10-dione by employing a chiral amine in the Strecker reaction with 1-methyl-4-piperidone.

Another approach to obtaining enantiomerically pure this compound involves the resolution of the racemic mixture. This can be achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. nih.govchiraltech.com

Functionalization and Derivatization Strategies at Key Positions

The nitrogen atoms at positions 6 and 9 of the diazaspiro[4.5]decane core are amenable to further functionalization, allowing for the synthesis of a diverse range of derivatives.

Alkylation and Aralkylation of Nitrogen Atoms

The secondary amine at the 6-position of the this compound ring can be readily alkylated or aralkylated using standard procedures. This typically involves the reaction of the diamine with an appropriate alkyl or aralkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. For example, derivatives such as 8-methyl-6-(3,3,3-trifluoropropyl)-6,9-diazaspiro[4.5]decane-7,10-dione have been synthesized, indicating that the nitrogen atoms can be functionalized even at the hydantoin stage. chemcd.com

Introduction of Carboxylic Acid Moieties and Heterocyclic Rings

The functionalization of the this compound scaffold is pivotal for modulating its physicochemical properties and biological activity. The introduction of carboxylic acid moieties and various heterocyclic rings are common strategies to achieve these modifications.

The incorporation of a carboxylic acid group can be achieved through several synthetic routes. One common method involves the use of a Grignard reagent. For instance, an appropriately substituted haloalkane derivative of the diazaspiro[4.5]decane can be converted into a Grignard reagent, which is then reacted with carbon dioxide to yield the corresponding carboxylic acid after acidic workup. tamu.edulibretexts.orgleah4sci.com Another approach is the hydrolysis of a nitrile precursor. This involves the nucleophilic substitution of a halide with a cyanide ion, followed by hydrolysis of the resulting nitrile to the carboxylic acid. libretexts.orglibretexts.org Furthermore, the alkylation of the nitrogen atoms of the diazaspiro[4.5]decane core with haloacetic esters, followed by subsequent ester hydrolysis, provides a direct route to N-functionalized carboxylic acids.

The attachment of heterocyclic rings to the this compound scaffold can be accomplished through various coupling reactions. For example, N-arylation reactions can be employed to link aromatic heterocycles to the nitrogen atoms of the spirocycle. A study on the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione highlights a facile method for creating such linkages. mdpi.com This involves the treatment of an amino-nitrile precursor with potassium cyanate, followed by cyclization and acid hydrolysis. mdpi.com Three-component condensation reactions have also proven effective in constructing derivatives bearing heterocyclic substituents. For instance, the condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles containing heterocyclic motifs leads to the formation of substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net

Formation of Diketopiperazine (DKP) Derivatives

A significant class of derivatives accessible from the this compound scaffold are the diketopiperazines (DKPs). These structures, which are cyclic dipeptides, are of considerable interest in medicinal chemistry due to their conformational rigidity and ability to mimic peptide beta-turns. The formation of this compound-7,10-dione, a key DKP intermediate, is a prime example.

Multicomponent reactions (MCRs), particularly the Ugi and Passerini reactions, are powerful tools for the synthesis of DKP derivatives. wikipedia.orgnih.govnih.gov The Ugi four-component reaction (U-4CR) involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org This reaction is highly efficient and atom-economical, proceeding through a series of reversible steps culminating in an irreversible Mumm rearrangement. wikipedia.org In the context of this compound-7,10-dione synthesis, suitable starting materials would include a cyclic ketone precursor, an amino acid (providing both the amine and carboxylic acid components), and an isocyanide, which upon reaction and subsequent cyclization would yield the desired spiro-DKP.

The Passerini three-component reaction (P-3CR) offers another route, reacting an isocyanide, a carbonyl compound, and a carboxylic acid to generate an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the direct product is not a DKP, the α-acyloxy amide can be a versatile intermediate for further transformations to access the desired spiro-diketopiperazine structure.

A specific example of DKP formation involves the reaction of (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid with acetone (B3395972) and benzyl (B1604629) isocyanide in an Ugi reaction, followed by cyclization to form a spiro tricyclic scaffold. nih.gov This highlights the utility of using cyclic amino acids as starting materials to generate complex spiro-DKP systems. The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione also provides a relevant example of building a hydantoin ring, a related cyclic urea (B33335) structure, onto the spirocyclic core. mdpi.com

Optimization of Synthetic Pathways for Improved Yield and Purity

The efficiency of any synthetic route is paramount, and significant effort is dedicated to optimizing reaction conditions to maximize yield and ensure high purity of the final product. For the synthesis of this compound and its derivatives, several factors can be fine-tuned.

In the context of multicomponent reactions, reactant concentration plays a crucial role. High concentrations (typically 0.5M - 2.0M) of the starting materials in Ugi reactions have been shown to lead to higher yields. wikipedia.org The choice of solvent is also critical. While polar aprotic solvents like dimethylformamide (DMF) are often effective, other solvents such as methanol (B129727) and ethanol have also been successfully employed. wikipedia.org For Passerini reactions, aprotic solvents are generally preferred to facilitate the proposed concerted mechanism. organic-chemistry.org

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides unparalleled insight into the solid-state conformation of molecules, offering precise data on bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound-7,10-dione is not publicly available in the Cambridge Structural Database (CSD) cam.ac.uk, analysis of related spiro-diketopiperazine and spiro-hydantoin structures allows for a detailed predictive analysis of its likely conformational preferences.

Analysis of Piperazine-2,5-dione Ring Conformation (e.g., Boat Conformation)

The piperazine-2,5-dione ring, a core feature of this compound-7,10-dione, is a cyclic dipeptide structure. In many instances, this six-membered ring adopts a non-planar conformation to alleviate steric strain. While a chair conformation is often thermodynamically favored for simple piperazine (B1678402) rings, the fusion at the spiro center and the presence of substituents can significantly influence the ring's puckering.

In related systems, such as piperazine-containing macrocycles, the piperazine ring has been observed to adopt a boat conformation , particularly when coordinated to a metal ion acs.org. This conformation can be stabilized by specific intramolecular interactions. For diketopiperazines, the planarity of the two amide bonds is a key feature, but the ring itself can fold. In the context of this compound-7,10-dione, the spiro-fusion and the methyl substituent will likely force the piperazine-2,5-dione ring into a twisted or boat-like conformation to minimize steric hindrance between the methyl group and the adjacent cyclopentane or cyclohexane (B81311) ring of the spiro system. Computational modeling of related spiro-hydantoins has shown that different ring puckers can be energetically accessible nih.gov.

Conformational States of the Five-Membered Spiro-Fused Ring (e.g., Envelope Conformation)

The five-membered ring in the spiro[4.5]decane system, a cyclopentane ring, is also non-planar. The most common low-energy conformation for a cyclopentane ring is the envelope conformation , where four carbon atoms are coplanar, and the fifth is out of the plane. Another accessible conformation is the twist conformation , with two adjacent atoms out of the plane on opposite sides.

The specific conformation adopted by the spiro-fused five-membered ring in this compound derivatives will be influenced by the substitution pattern and the conformation of the adjacent piperazine-2,5-dione ring. The spiro-fusion itself introduces significant conformational constraints. Studies on other spiro-pyrrolidine systems have highlighted the rigidity of this scaffold chapman.edu.

Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Structures

In the solid state, molecules of this compound-7,10-dione are expected to form extensive intermolecular hydrogen bonding networks. The piperazine-2,5-dione moiety possesses two amide N-H groups that can act as hydrogen bond donors and two carbonyl oxygen atoms that can act as hydrogen bond acceptors.

These interactions are crucial in dictating the crystal packing. In the crystal structures of related diketopiperazines, various hydrogen bonding motifs are observed, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. The presence of a methyl group may introduce additional weak C-H···O interactions, further stabilizing the crystal lattice. The analysis of hydantoin-based peptidomimetics has revealed the importance of intramolecular hydrogen bonds in stabilizing specific secondary structures like β-turns and α-helices, a principle that can be extended to the intermolecular interactions in the crystal lattice of spiro-diketopiperazines acs.orgnih.gov.

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and determining the stereochemistry of spiro compounds in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The chemical shifts and coupling constants of the protons on the piperazine and spiro-fused rings would be highly dependent on their spatial arrangement. For instance, the relative stereochemistry of the methyl group could be determined by observing Nuclear Overhauser Effects (NOEs) between the methyl protons and protons on the spirocyclic ring.

¹³C NMR: The number of signals in the ¹³C NMR spectrum would confirm the symmetry of the molecule. The chemical shifts of the carbonyl carbons and the spiro-carbon would be characteristic of the diketopiperazine and spirocyclic environment, respectively.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be particularly valuable for determining through-space proximities of atoms, which is key to assigning the relative stereochemistry at the chiral centers. The synthesis of various spiro-hydantoins and spiro-2,5-diketopiperazines has been reported, with NMR being a primary tool for their characterization nih.govorganic-chemistry.org.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound-7,10-dione, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₉H₁₄N₂O₂).

The fragmentation pattern observed in the mass spectrum can also offer structural information. The molecule would likely undergo characteristic fragmentation at the amide bonds of the piperazine-2,5-dione ring and cleavage of the spirocyclic system. This fragmentation data can be used to corroborate the proposed structure. Various derivatives of 6,9-diazaspiro[4.5]decane have been characterized, and their mass spectral data would provide a basis for comparison chemcd.comuni.luchemcd.comchemcd.comchemcd.com.

Stereochemical Aspects and Chiral Recognition in this compound Scaffolds

The investigation into the stereochemical aspects of diazaspiro[4.5]decane systems has been significantly advanced by chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs). A notable study on the enantioseparation of substituted 1,3-diazaspiro[4.5]decan-4-ones, which share the core spirocyclic structure, has provided valuable insights into the chiral recognition of these scaffolds. nih.gov In this research, various polysaccharide-based CSPs were employed to resolve the enantiomers of a series of these compounds. nih.gov

The success of the enantioseparation was found to be highly dependent on the nature of the CSP and the mobile phase composition. The study revealed that an amylose-based CSP, Lux-Amylose-2, was particularly effective in resolving the majority of the investigated compounds, outperforming its cellulose-based counterparts, Chiralcel OJ and Chiralcel OD. nih.gov This suggests that the helical structure of amylose (B160209) provides a better chiral environment for interacting with the diazaspiro[4.5]decanone enantiomers.

The choice of the mobile phase, typically a mixture of n-hexane with either 2-propanol or ethanol, also played a crucial role in achieving separation. nih.gov The ability to separate enantiomers underscores the distinct three-dimensional structures of the mirror-image isomers and their differential interactions with the chiral selector of the stationary phase. These interactions are often a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are subtly different for each enantiomer, leading to different retention times on the column.

The principles of chiral recognition are fundamental to understanding how a chiral molecule, such as an enantiomer of a this compound derivative, can be selectively recognized. This process is central to numerous biological processes and has significant applications in asymmetric catalysis and the development of chiral sensors. Chiral recognition relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral selector. For effective recognition to occur, there must be at least three points of interaction between the selector and the analyte, a concept often referred to as the "three-point interaction model."

In the context of this compound scaffolds, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, while the methyl group and the spirocyclic framework itself provide specific steric features. These elements can engage in multiple non-covalent interactions with a chiral host or a chiral stationary phase, leading to the formation of diastereomeric complexes with different stabilities.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying chiral recognition. nih.gov The use of chiral solvating agents or chiral derivatizing agents can lead to the formation of diastereomeric species that are distinguishable by NMR, allowing for the determination of enantiomeric excess and providing insights into the nature of the chiral recognition event. nih.gov While specific studies on the use of this compound as a chiral solvating agent are not prevalent, the structural features of this scaffold make it a potential candidate for such applications. The rigid spirocyclic core, combined with the potential for functionalization at the nitrogen atoms, could allow for the design of new chiral selectors for NMR-based enantiodiscrimination.

The broader field of supramolecular chemistry also offers avenues for exploring the chiral recognition capabilities of diazaspiro compounds. The design of synthetic receptors capable of selectively binding one enantiomer of a chiral guest is a major area of research. The rigid and pre-organized structure of the this compound core could be incorporated into larger macrocyclic or cage-like structures to create novel chiral hosts for molecular recognition applications.

Interactive Data Table: Enantioseparation of Substituted 1,3-Diazaspiro[4.5]decan-4-ones

Below is a summary of the findings from the HPLC enantioseparation study of substituted 1,3-diazaspiro[4.5]decan-4-ones, highlighting the effectiveness of different chiral stationary phases. nih.gov

Chiral Stationary PhaseBackboneResult of Enantioseparation
Lux-Amylose-2 AmyloseSuccessful separation of almost all tested compounds
Chiralcel OJ CelluloseResolved fewer compounds compared to Lux-Amylose-2
Chiralcel OD CelluloseResolved fewer compounds compared to Lux-Amylose-2

Computational and Theoretical Studies on 8 Methyl 6,9 Diazaspiro 4.5 Decane Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 8-Methyl-6,9-diazaspiro[4.5]decane. These methods provide insights into the molecule's electronic structure, stability, and preferred three-dimensional arrangements.

Prediction of Spectroscopic Properties (e.g., GIAO Predicted NMR Chemical Shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the experimental characterization of a compound. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the this compound molecule, it is possible to predict its ¹H and ¹³C NMR spectra. These theoretical spectra can then be compared with experimental data to confirm the structure and assign specific signals to individual atoms within the molecule.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein. This is a crucial step in the process of drug discovery and development.

Ligand-Protein Binding Site Characterization

The initial step in a docking study involves identifying and characterizing the binding site on a target protein. This involves analyzing the three-dimensional structure of the protein to locate pockets or grooves where the ligand could potentially bind. The shape, size, and physicochemical properties of this binding site are all important factors that determine the feasibility and strength of the interaction.

In Silico Approaches for Predicting Molecular Properties Relevant to Biological Activity

In silico methods encompass a range of computational tools used to predict the pharmacokinetic and pharmacodynamic properties of a molecule. These predictions can help to assess the drug-likeness of a compound like this compound before it is synthesized and tested in the laboratory.

Predictive models can estimate a variety of properties, including:

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties: These parameters are crucial for determining the potential of a compound to be developed into a drug.

Physicochemical properties: These include parameters like lipophilicity (logP), solubility, and molecular weight, which influence a compound's behavior in biological systems.

For example, the predicted collision cross section (CCS) values for the related compound 9-methyl-6,9-diazaspiro[4.5]decane provide an indication of its shape and size in the gas phase, which can be correlated with its transport properties. uni.lu Such in silico predictions for this compound would provide valuable insights into its potential biological activity and guide further experimental investigation.

Conformational Dynamics and Flexibility Analysis

The three-dimensional structure of this compound is not static; rather, it exists as an ensemble of interconverting conformers. The spirocyclic nature of this compound, which features a central spiro-carbon atom shared by a cyclopentane (B165970) and a piperidine (B6355638) ring, imparts significant conformational rigidity yet allows for distinct spatial arrangements of the constituent rings.

Computational studies, often employing Density Functional Theory (DFT), can be used to calculate the relative energies of these different conformers and the energy barriers for their interconversion. Such calculations are crucial for understanding which conformations are most likely to be present under physiological conditions and how the molecule might adapt its shape to bind to a biological target.

For this compound, the primary conformational flexibility arises from the piperidine ring inversion and the pseudorotation of the pyrrolidine (B122466) ring. The methyl group on the nitrogen atom can exist in either an axial or an equatorial position in the chair conformation of the piperidine ring, leading to two distinct chair conformers with different steric environments and, consequently, different energies.

A hypothetical conformational analysis of this compound could yield the following data, illustrating the relative energies of the principal conformers.

ConformerPiperidine Ring ConformationMethyl Group OrientationRelative Energy (kcal/mol)
Chair 1 (Equatorial)ChairEquatorial0.00
Chair 2 (Axial)ChairAxial2.15
Twist-Boat 1Twist-Boat-5.50
Twist-Boat 2Twist-Boat-5.90

This table presents hypothetical data based on typical energy differences for similar structures and is for illustrative purposes.

Bioisosteric Replacement Design and Evaluation

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new molecule that has similar or improved biological properties. nih.gov This strategy is often employed to enhance potency, selectivity, or pharmacokinetic properties, or to circumvent toxicological issues. frontiersin.org

For the this compound scaffold, several bioisosteric replacements can be envisioned to modulate its properties. The secondary amine at position 6 and the tertiary amine at position 9 are key features that can be targeted for modification. Additionally, the spirocyclic core itself can be altered.

Amine Bioisosteres: The secondary amine at position 6 is a hydrogen bond donor and acceptor, and its basicity can be crucial for interactions with biological targets. Bioisosteric replacements for this group could include an amide, a sulfonamide, or a urea (B33335). These replacements would alter the hydrogen bonding capacity and the pKa of the nitrogen, potentially leading to different binding interactions. The tertiary amine at position 9, bearing the methyl group, is primarily a hydrogen bond acceptor. Replacing the methyl group with other small alkyl groups (e.g., ethyl) or polar groups (e.g., hydroxyethyl) could probe the steric and electronic requirements of a binding pocket.

Spirocyclic Core Bioisosteres: The spirocyclic carbon framework can also be a target for bioisosteric replacement. For instance, replacing one of the methylene (B1212753) groups in the cyclopentane or piperidine ring with an oxygen atom would create an oxa-diazaspiro[4.5]decane. This would introduce a polar group and could alter the conformational preferences of the ring system.

The evaluation of these hypothetical bioisosteres would involve synthesizing the new compounds and assessing their physicochemical properties (e.g., lipophilicity, pKa) and biological activity in relevant assays. Computationally, the effect of these replacements on the molecule's conformation and electronic properties can be predicted prior to synthesis, aiding in the prioritization of synthetic targets.

Below is a table outlining potential bioisosteric replacements for this compound and a qualitative evaluation of their likely impact.

Original GroupBioisosteric ReplacementRationale for ReplacementPredicted Impact on Properties
Secondary Amine (-NH-)Amide (-N(C=O)R-)Reduce basicity, introduce hydrogen bond acceptor.Decreased pKa, increased polarity, altered H-bonding pattern.
Secondary Amine (-NH-)Sulfonamide (-NSO₂R-)Introduce strong hydrogen bond acceptor, reduce basicity.Significantly decreased pKa, altered geometry, potential for new interactions.
Methyl Group (-CH₃)Ethyl Group (-CH₂CH₃)Probe for additional steric tolerance in binding pocket.Slight increase in lipophilicity and steric bulk.
Methyl Group (-CH₃)Hydroxyethyl Group (-CH₂CH₂OH)Introduce hydrogen bond donor/acceptor, increase polarity.Decreased lipophilicity, increased hydrophilicity.
Cyclopentane RingTetrahydrofuran Ring (Oxa-azaspiro)Introduce polarity, alter ring pucker and conformational energy.Increased polarity, potential for H-bonding with ether oxygen.

Pharmacological and Biological Research Applications of 8 Methyl 6,9 Diazaspiro 4.5 Decane Derivatives Excluding Clinical Human Trials and Safety Profiles

Modulation of Biological Targets and Pathways

Derivatives of the 6,9-diazaspiro[4.5]decane framework have been synthesized and evaluated for their ability to interact with a range of biological targets, demonstrating the versatility of this chemical scaffold.

Melanocyte-stimulating hormone release-inhibiting factor (MIF-1) is a hypothalamic peptide that modulates the release of α-melanocyte-stimulating hormone (α-MSH) and has been shown to influence dopamine (B1211576) levels in the brain. rndsystems.com Research into small molecules that mimic the action of MIF-1 has been an area of interest for potential therapeutic applications. While direct studies on 8-methyl-6,9-diazaspiro[4.5]decane as a MIF-1 mimic are not extensively detailed in the provided results, the structural features of spirocyclic systems are often explored in the design of peptide mimetics. The constrained conformation of the spirocyclic core can be utilized to mimic the specific turns or secondary structures of peptides like MIF-1, which is essential for receptor recognition and biological activity.

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives. nih.govmdpi.com Inhibition of sEH is a therapeutic strategy being investigated for conditions such as hypertension and inflammation. nih.govnih.gov Researchers have identified 2,8-diazaspiro[4.5]decane-based trisubstituted urea (B33335) derivatives as highly potent inhibitors of sEH. nih.govresearchgate.net

Docking studies with human and murine sEH crystal structures revealed that modifications to the spirocyclic scaffold could overcome steric hindrance and improve inhibitory activity. nih.govresearchgate.net For instance, replacing a trifluoromethyl moiety with a trifluoromethoxy group on the inhibitor improved its activity against murine sEH. nih.gov This highlights the potential of the diazaspiro[4.5]decane core as a valuable scaffold for developing potent and selective sEH inhibitors. researchgate.net

Table 1: sEH Inhibitory Activity of 2,8-Diazaspiro[4.5]decane Derivatives

Compound Modification Target Effect
11 Trifluoromethyl moiety Murine sEH Steric clash observed
12 Trifluoromethoxy moiety Murine sEH Improved inhibitory activity

Data sourced from docking and in vitro inhibition studies. nih.gov

Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are enzymes that regulate the stability of HIF, a key transcription factor in the cellular response to low oxygen. nih.govnih.gov Inhibiting PHDs can stabilize HIF and stimulate the production of erythropoietin (EPO), making PHD inhibitors a target for treating anemia. nih.govrsc.org The 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) scaffold has been identified as a potent class of pan-PHD inhibitors. acs.org

Structure-activity relationship (SAR) and crystallographic studies have shown that spiro[4.5]decanone-containing compounds are effective templates for creating potent and selective inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, including PHDs. nih.govrsc.orgresearchgate.net These inhibitors function by chelating the active site iron in a bidentate manner and projecting into the substrate-binding pocket. nih.gov The spirocyclic core allows for expansion into both the substrate and 2OG binding pockets of the PHDs, offering a pathway to develop selective inhibitors. nih.gov While some derivatives show a lack of isoform selectivity between PHD2 and PHD3, the potential for modification of the spiro[4.5]decanone core could be exploited to develop isoform-selective inhibitors. nih.gov

Table 2: PHD Inhibitory Activity of Spiro[4.5]decanone Derivatives

Scaffold Mechanism of Action Target Potential Application
Spirohydantoin Pan-inhibition of PHD1-3 HIF Prolyl Hydroxylases Anemia Treatment
Spiro[4.5]decanone Bidentate chelation of active site metal 2-Oxoglutarate Oxygenases Anemia, Ischemia-related diseases

Information derived from SAR and crystallographic studies. nih.govrsc.orgacs.org

Muscarinic acetylcholine (B1216132) receptors are G-protein-coupled receptors involved in numerous physiological functions, and M1 receptor agonists are of interest for their potential in treating cognitive deficits. nih.govdrugbank.com A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, structurally related to known M1 agonists, have been synthesized and evaluated for their affinity and activity at muscarinic receptors. nih.gov

One derivative, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, demonstrated high affinity for both M1 and M2 receptors and showed partial agonistic activity for M1 receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices. nih.gov Alterations to the methyl group at the N2 position led to increased selectivity for M1 over M2 receptors, but this often resulted in a loss of M1 agonist activity. nih.gov Another related compound, 2-ethyl-8-methyl-2,8-diazaspiro- researchgate.netnih.gov-decan-1,3-dione (RS 86), was identified as a potent and selective muscarinic receptor agonist with central activity. nih.gov

Table 3: Muscarinic Receptor Activity of Diazaspiro[4.5]decane Derivatives

Compound Receptor Affinity In Vitro Activity In Vivo Effect
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one High for M1 and M2 Stimulated phosphoinositide hydrolysis (partial M1 agonist) Antiamnesic activity
RS 86 (2-ethyl-8-methyl-2,8-diazaspiro-[4.5]-decan-1,3-dion) High for muscarinic agonist sites Induced contractions in guinea-pig ileum Induced hypothermia, tremor

Data from in vitro binding and functional assays, and in vivo animal models. nih.govnih.gov

The dopamine transporter (DAT) is crucial for regulating dopamine levels in the synapse and is a target for various psychoactive drugs. While the search results did not specifically detail research on this compound derivatives for DAT affinity, they did provide information on the broader class of diazaspiro ligands targeting other dopamine receptors, such as the D3 receptor. nih.gov The synthesis of arylated diazaspiro systems has been achieved, and these scaffolds are being explored for their potential to create selective ligands for aminergic G-protein-coupled receptors. nih.gov The rigid spirocyclic structure is a valuable tool for medicinal chemists to control the orientation of substituents and achieve selectivity among closely related receptor subtypes.

Pre-Clinical Biological Activity Assessments

Derivatives based on the diazaspiro[4.5]decane scaffold have undergone various preclinical assessments to determine their biological effects in vivo.

sEH Inhibitors: Oral administration of 2,8-diazaspiro[4.5]decane-based sEH inhibitors in spontaneously hypertensive rats led to a reduction in blood pressure, while having minimal effect on normotensive rats. nih.govresearchgate.net This indicates a potential therapeutic application in managing hypertension. nih.gov

PHD Inhibitors: Spirohydantoin-based PHD inhibitors have demonstrated the ability to cause a robust increase in erythropoietin (EPO) levels in multiple preclinical species. acs.org This in vivo efficacy supports their potential for treating anemia. acs.org

Muscarinic Agonists: The M1 agonist 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one was shown to ameliorate scopolamine-induced memory impairment in a rat passive avoidance task. nih.gov Similarly, the agonist RS 86 induced typical central and peripheral muscarinic effects in mice and rats, such as hypothermia and tremors, confirming its in vivo activity. nih.gov

Opioid Receptor Agonists: In a different application of a related scaffold, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives were identified as a novel chemotype of delta opioid receptor (DOR) selective agonists. researchgate.netnih.gov The most potent of these compounds showed anti-allodynic effects in a mouse model of inflammatory pain. nih.gov

These preclinical findings underscore the broad therapeutic potential of compounds derived from the this compound core and its related spirocyclic structures across various disease models.

In Vitro Cellular Activity (e.g., Human Diploid Cell Stimulation)

A study focused on cystinuria, a genetic disorder leading to the formation of cystine kidney stones, investigated the in vitro efficacy of 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane). This derivative demonstrated significant inhibitory effects on the crystallization of L-cystine. nih.govacs.orgrutgers.eduacs.orgnih.gov The research indicated that this compound is approximately twice as potent as L-cystine bis(N′-methylpiperazide) (LH708) and 120 times more potent than L-cystine dimethyl ester (CDME) in inhibiting L-cystine crystallization. nih.govacs.orgrutgers.eduacs.orgnih.gov Atomic force microscopy revealed that this inhibition is at least partially due to the impediment of L-cystine crystal growth. nih.govacs.org

CompoundPotency vs. CDMEPotency vs. LH708Mechanism of Action
8-L-cystinyl bis(1,8-diazaspiro[4.5]decane) ~120x more potent~2x more potentInhibition of L-cystine crystal growth

Efficacy in Animal Models (e.g., Skin Regeneration, Anticonvulsant Effects in Mice, Cystinuria Prevention in Mouse Models)

While there is no available research on the efficacy of this compound derivatives in skin regeneration, studies have been conducted on their potential as anticonvulsants and for the prevention of cystinuria in mouse models.

Anticonvulsant Effects in Mice:

Research into the anticonvulsant properties of derivatives of 6,9-diazaspiro[4.5]decane has shown promising results in mouse models. A study on 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones identified several compounds with significant anticonvulsant activity. nih.gov These compounds were evaluated in both the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models.

Notably, compound 6g (structure not specified in the abstract) demonstrated a particularly high potency in the scPTZ screen. Furthermore, compound 6e (structure not specified in the abstract) was found to provide 100% protection against both scPTZ and MES-induced seizures in mice. nih.gov

Cystinuria Prevention in Mouse Models:

The derivative 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane) has shown significant efficacy in a Slc3a1-knockout mouse model of cystinuria. nih.govacs.orgrutgers.eduacs.orgnih.gov In these studies, the compound effectively prevented the formation of L-cystine stones. nih.govacs.org This in vivo efficacy, coupled with good oral bioavailability, suggests its potential as a therapeutic agent for cystinuria. nih.govacs.orgrutgers.eduacs.orgnih.gov

Animal ModelCompoundObserved Effect
scPTZ and MES Seizure Models (Mice) 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-dionesSignificant anticonvulsant activity
Slc3a1-knockout Mouse Model (Cystinuria) 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane)Prevention of L-cystine stone formation

Role as Permeation Enhancers in Transdermal Drug Delivery Systems (Excluding Dosage/Administration)

Currently, there is no specific information available in the scientific literature regarding the use of this compound or its derivatives as permeation enhancers in transdermal drug delivery systems.

Mechanism of Action in Stratum Corneum Modification (e.g., for Acyclovir Permeation)

Due to the lack of research on this compound as a permeation enhancer, there is no information on its mechanism of action in modifying the stratum corneum for the permeation of drugs such as acyclovir.

In Vitro Permeation Studies Across Biological Membranes

No in vitro permeation studies have been published that investigate the ability of this compound derivatives to facilitate the transport of other compounds across biological membranes.

Emerging Biological Interests

The exploration of novel therapeutic applications for unique chemical scaffolds is a continuous endeavor in medicinal chemistry.

Exploration of Anticancer Properties

Based on available public research, there are currently no studies that have specifically investigated the anticancer properties of this compound or its derivatives.

Potential Antimicrobial and Antiviral Activities

A comprehensive review of scientific literature reveals a lack of specific studies investigating the antimicrobial or antiviral properties of derivatives of this compound. While research has been conducted on other isomers of diazaspiro[4.5]decanes, the direct evaluation of this compound derivatives in this context is not documented in available research.

For instance, studies on 2,8-diazaspiro[4.5]decan-1-one derivatives have shown potential as inhibitors of chitin (B13524) synthase, conferring them with antifungal properties. nih.gov One study detailed that compounds such as 4j and 4r were effective in inhibiting the growth of Aspergillus fumigatus, and compound 4d showed significant activity against Candida albicans. nih.gov However, these compounds are structurally distinct from this compound derivatives, with different nitrogen atom placements and the presence of a ketone group.

Similarly, research into 1-thia-4-azaspiro[4.5]decan-3-one derivatives has identified compounds with activity against human coronavirus 229E. jove.com The most potent of these was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, which demonstrated an EC50 value of 5.5 µM. jove.com Despite the presence of a spiro[4.5]decane core, the fundamental difference in the heteroatom composition (thia-aza vs. diaza) means these findings are not directly translatable to the derivatives of this compound.

Anti-inflammatory Investigations

Investigations into the anti-inflammatory potential of the 6,9-diazaspiro[4.5]decane scaffold have been reported, specifically focusing on 6-aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones. ekb.egekb.eg These studies, conducted in murine models, have identified certain derivatives with notable anti-inflammatory effects.

In a carrageenan-induced paw edema assay, a standard model for acute inflammation, several derivatives were evaluated. ekb.eg The most significant anti-inflammatory activity was observed in the 9-N-methyl acetate (B1210297) derivatives. ekb.eg For example, one such derivative demonstrated a 53.93% inhibition of edema at a dose of 0.079 mmol/kg, a potent effect when compared to the reference drug, diclofenac (B195802) sodium, which showed 60.40% inhibition. ekb.egnih.gov Other derivatives in the same study displayed moderate protection against inflammation, ranging from 26.77% to 36.90%. ekb.egnih.gov

It is crucial to note that the compounds in these studies are derivatives of 6,9-diazaspiro-[4.5]decane-8,10-dione, which features ketone groups at the 8 and 10 positions. This differs from the parent compound this compound. While the core 6,9-diazaspiro[4.5]decane skeleton is the same, no specific investigations into the anti-inflammatory properties of 8-methyl derivatives without the dione (B5365651) functionality were found.

Table 1: Anti-inflammatory Activity of Selected 6-Aryl-9-Substituted-6,9-diazaspiro- jove.comacs.orgdecane-8,10-dione Derivatives

Compound R1 Group R2 Group Maximum Protection (%) @ 3h
1 H CH₂COOCH₃ 53.93
2 CH₃ CH₂COOCH₃ 45.75
3 4-OCH₃ CH₂COOCH₃ 48.94

Data sourced from a study on carrageenan-induced paw edema in mice. ekb.eg

L-cystine Crystallization Inhibition in Model Systems

A diligent search of the scientific literature did not yield studies on the application of this compound derivatives as inhibitors of L-cystine crystallization.

Research in this area has focused on a different isomer, specifically derivatives of 1,8-diazaspiro[4.5]decane. nih.govacs.orgrutgers.edunih.gov Notably, the compound 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), also known as LH1753, has been identified as a potent inhibitor of L-cystine crystallization in in vitro and in vivo models of cystinuria. nih.govacs.org This compound was found to be approximately 120 times more potent than L-cystine dimethyl ester (CDME) and about twice as potent as a related compound, LH708, in an in vitro crystallization inhibition assay. nih.govacs.org

The mechanism of action is thought to involve the inhibition of L-cystine crystal growth. acs.org While these findings are significant for the field of cystinuria research, the structural difference in the placement of the nitrogen atoms within the spirocyclic system (1,8-diaza vs. 6,9-diaza) means these results cannot be directly extrapolated to derivatives of this compound.

Future Directions and Emerging Research Avenues for Diazaspiro 4.5 Decane Chemistry and Biology

Novel Synthetic Methodologies for Complex Analogues

The synthesis of complex molecular scaffolds is a cornerstone of drug discovery. For diazaspiro[4.5]decanes, future research is poised to move beyond traditional synthetic routes towards more efficient and versatile methodologies. A key area of development is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy and synthetic efficiency. The development of novel catalysts, including organocatalysts and metal-based catalysts, is also expected to play a crucial role in enabling the stereoselective synthesis of chiral diazaspiro[4.5]decane analogues.

Furthermore, the application of flow chemistry is anticipated to revolutionize the synthesis of these compounds. Flow chemistry offers precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. This technology is particularly well-suited for the large-scale synthesis of diazaspiro[4.5]decane libraries for high-throughput screening. Another emerging frontier is the use of C-H activation, a powerful strategy that allows for the direct functionalization of carbon-hydrogen bonds, thereby streamlining the synthesis of complex derivatives.

Synthetic MethodologyAdvantagesPotential Application for Diazaspiro[4.5]decanes
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, and diversity generation.Rapid generation of diverse libraries of diazaspiro[4.5]decane analogues for screening.
Asymmetric OrganocatalysisEnantioselective synthesis without the need for toxic heavy metals.Synthesis of specific stereoisomers of 8-Methyl-6,9-diazaspiro[4.5]decane to probe biological activity.
Flow ChemistryPrecise reaction control, scalability, and improved safety.Efficient and scalable synthesis of lead compounds for preclinical development.
C-H ActivationDirect functionalization of otherwise inert C-H bonds.Late-stage functionalization of the diazaspiro[4.5]decane core to create novel analogues.

Advanced Spectroscopic and Imaging Techniques for In Situ Characterization

A deeper understanding of the structure and behavior of diazaspiro[4.5]decanes in biological systems requires the application of advanced analytical techniques. While standard spectroscopic methods like NMR and mass spectrometry remain indispensable, future research will increasingly rely on more sophisticated approaches. Two-dimensional NMR (2D-NMR) techniques, such as NOESY and ROESY, will be crucial for elucidating the precise three-dimensional conformation of these spirocyclic systems and their interactions with biological macromolecules.

In situ characterization, the study of molecules in their natural environment, is another area of growing importance. Techniques like surface-enhanced Raman spectroscopy (SERS) and in-cell NMR could provide unprecedented insights into the behavior of diazaspiro[4.5]decanes within living cells. These methods can reveal information about cellular uptake, subcellular localization, and target engagement in real-time. Furthermore, the development of fluorescently labeled diazaspiro[4.5]decane analogues will enable the use of advanced imaging techniques, such as confocal microscopy and super-resolution microscopy, to visualize their distribution and dynamics in biological systems.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of drug discovery. In the context of diazaspiro[4.5]decanes, AI and ML algorithms can be employed to accelerate the design and optimization of novel analogues. By analyzing large datasets of chemical structures and biological activities, these computational tools can identify key structure-activity relationships (SAR) and predict the biological properties of virtual compounds.

Generative models, a type of AI, can be used to design novel diazaspiro[4.5]decane derivatives with desired properties, such as enhanced potency or improved metabolic stability. Furthermore, ML models can be trained to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds, thereby reducing the likelihood of late-stage failures in drug development. This in silico approach can significantly reduce the time and cost associated with the discovery of new therapeutic agents.

AI/ML ApplicationDescriptionRelevance to Diazaspiro[4.5]decane Research
Quantitative Structure-Activity Relationship (QSAR)Development of mathematical models that relate the chemical structure of a compound to its biological activity.Prediction of the biological activity of novel diazaspiro[4.5]decane analogues.
Generative ModelsAI algorithms that can create new chemical structures with desired properties.Design of novel diazaspiro[4.5]decane derivatives with optimized therapeutic potential.
ADMET PredictionML models that predict the pharmacokinetic and toxicological properties of compounds.Early-stage filtering of diazaspiro[4.5]decane candidates with unfavorable ADMET profiles.

Exploration of New Biological Targets and Therapeutic Areas (Pre-clinical)

While the full therapeutic potential of this compound and its analogues is yet to be fully elucidated, preclinical research is beginning to shed light on their possible applications. The unique three-dimensional arrangement of the diazaspiro[4.5]decane scaffold makes it an attractive framework for targeting protein-protein interactions (PPIs), which are often challenging to modulate with traditional small molecules.

Future preclinical studies will likely focus on evaluating the efficacy of these compounds in a range of disease models. Given the prevalence of spirocyclic structures in neuroscience drug discovery, it is plausible that diazaspiro[4.5]decanes could be investigated for their potential in treating neurological and psychiatric disorders. Other potential therapeutic areas for exploration include oncology, infectious diseases, and metabolic disorders. The identification of specific molecular targets through techniques such as chemical proteomics will be a critical step in advancing these compounds towards clinical development.

Development of Advanced Delivery Systems Utilizing Permeation Enhancement (Excluding Dosage/Administration)

Another strategy for improving permeation is the use of chemical permeation enhancers. These are compounds that reversibly disrupt the structure of the skin or other biological membranes, thereby increasing the flux of the drug. The design of co-drugs, where the diazaspiro[4.5]decane is covalently linked to a permeation-enhancing moiety, is another innovative approach that warrants further investigation. The development of these advanced delivery systems will be crucial for unlocking the full therapeutic potential of this promising class of compounds.

Q & A

Q. Q1. What are the common synthetic pathways for synthesizing 8-Methyl-6,9-diazaspiro[4.5]decane and its derivatives?

Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example, spirocyclic diaza compounds can be synthesized via:

  • Three-component condensation of aldehydes, nitriles, and trimethoxybenzenes under acidic conditions, as demonstrated for analogous 2-azaspiro[4.5]decanes .
  • Cyclization reactions using ethylenediamine with substituted ketones (e.g., 3-methyl-2,6-diphenylpiperidin-4-one), followed by purification via flash chromatography .
    Key parameters include temperature control (e.g., reflux in ethanol) and catalyst selection (e.g., p-toluenesulfonic acid). Characterization is performed via NMR, IR, and elemental analysis .

Q. Q2. How is the spirocyclic structure of this compound confirmed experimentally?

Methodological Answer: Structural validation employs:

  • X-ray crystallography to resolve bond angles and spiro-junction geometry, as seen in related 1-oxa-6,9-diazaspiro[4.5]decanes .
  • Multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign methyl groups and spirocyclic connectivity. For example, the methyl group at position 8 shows distinct splitting patterns in ¹H NMR .
  • IR spectroscopy to identify carbonyl stretches (e.g., 1680–1720 cm⁻¹ for amide/ketone groups) .

Q. Q3. What safety protocols are critical when handling this compound derivatives?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, flame-retardant lab coats, and respiratory protection if aerosolization is possible .
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb residuals with inert materials (e.g., vermiculite) .
  • Waste Disposal : Segregate halogenated byproducts (e.g., from chlorinated solvents) for incineration .

Advanced Research Questions

Q. Q4. How can researchers optimize reaction yields for spirocyclic diaza compounds with steric hindrance?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
  • Catalyst Screening : Test Brønsted acids (e.g., TFA) vs. Lewis acids (e.g., ZnCl₂) to balance reaction rate and selectivity .
  • Microwave-assisted Synthesis : Reduces reaction time for sterically hindered intermediates (e.g., from 24h to 2h) .

Q. Q5. How should contradictory spectral data (e.g., NMR vs. XRD) be resolved for spirocyclic compounds?

Methodological Answer:

  • Dynamic NMR Studies : Perform variable-temperature ¹H NMR to detect conformational exchange broadening .
  • DFT Calculations : Compare experimental XRD bond lengths with computational models (e.g., B3LYP/6-31G*) to validate stereochemistry .
  • Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula independently .

Q. Q6. What theoretical frameworks guide the design of spirocyclic diaza compounds for biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Link spirocyclic rigidity to receptor binding entropy, as seen in benzodiazepine analogs .
  • Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450) using software like AutoDock Vina .
  • Hammett Analysis : Correlate substituent effects (σ values) on electronic properties of the spiro core .

Experimental Design & Data Analysis

Q. Q7. How to design a factorial experiment for optimizing spirocyclic compound synthesis?

Methodological Answer:

  • Variables : Temperature (Levels: 60°C, 80°C), Catalyst concentration (0.1 M, 0.2 M), and Solvent polarity (DMF, ethanol) .
  • Response Metrics : Yield (%), Purity (HPLC area %), and Reaction time (h).
  • Statistical Tools : Use ANOVA to identify significant factors and JMP® for interaction plots .

Q. Q8. What methodologies address low reproducibility in spirocyclic compound synthesis?

Methodological Answer:

  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • DoE (Design of Experiments) : Identify critical process parameters (CPPs) via Plackett-Burman screening .
  • Batch Record Standardization : Document exact stoichiometry, mixing rates, and quenching protocols .

Computational & Theoretical Extensions

Q. Q9. How can AI-driven simulations enhance the study of this compound reactivity?

Methodological Answer:

  • Reaction Pathway Prediction : Train neural networks on existing spirocyclic reaction datasets to propose novel routes .
  • COMSOL Multiphysics® : Model diffusion limitations in heterogeneous catalysis for spirocyclic systems .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states for ring-closing steps .

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8-Methyl-6,9-diazaspiro[4.5]decane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.